molecular formula C8H10O3S B175041 (4-methylphenyl)methanesulfonic Acid CAS No. 110874-71-0

(4-methylphenyl)methanesulfonic Acid

Cat. No.: B175041
CAS No.: 110874-71-0
M. Wt: 186.23 g/mol
InChI Key: VYUKAAZJZMQJGE-UHFFFAOYSA-N
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Description

(4-methylphenyl)methanesulfonic acid is an organosulfur compound with the molecular formula C8H10O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the methyl group is replaced by a 4-methylphenyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)methanesulfonic acid typically involves the sulfonation of toluene with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_7\text{H}_8 + \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{C}8\text{H}{10}\text{O}_3\text{S} ]

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfides or thiols.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

(4-methylphenyl)methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including esterification and alkylation.

    Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-methylphenyl)methanesulfonic acid involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can activate substrates by protonation, facilitating nucleophilic attacks and other reaction mechanisms. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid: The parent compound, known for its strong acidity and wide range of applications.

    Toluene Sulfonic Acid: Another sulfonic acid derivative with similar properties but different reactivity due to the presence of the toluene group.

    Benzenesulfonic Acid: A related compound with a benzene ring, used in similar applications but with distinct chemical behavior.

Uniqueness

(4-methylphenyl)methanesulfonic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific reactivity and properties. This makes it suitable for specialized applications where other sulfonic acids may not be as effective.

Properties

IUPAC Name

(4-methylphenyl)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUKAAZJZMQJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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